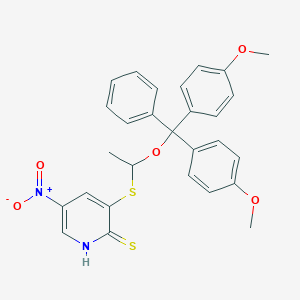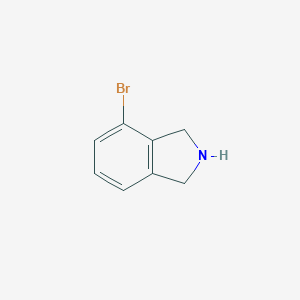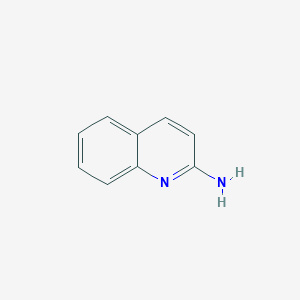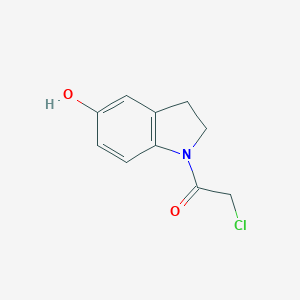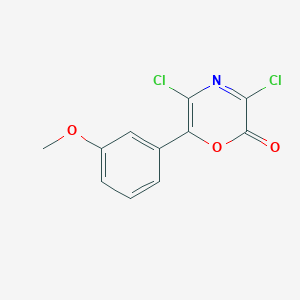
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one, also known as DCMO, is a heterocyclic organic compound that has gained significant attention in scientific research. DCMO has been synthesized using various methods and has shown potential in different applications, including as a fluorescent probe in biological imaging and as a catalyst in organic reactions. In
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one is still under investigation. However, studies have shown that 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one interacts with biological structures, such as cell membranes and proteins. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been shown to bind to the hydrophobic region of cell membranes and alter their fluidity. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been shown to interact with proteins, such as albumin, and alter their conformation. These interactions may contribute to the biological and physiological effects of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one.
Biochemical and Physiological Effects
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has shown various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one inhibits the growth of cancer cells, such as A549 and HeLa cells. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been shown to induce apoptosis in cancer cells by activating caspases. In vivo studies have shown that 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has anti-inflammatory and analgesic effects. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has several advantages for lab experiments, including its high quantum yield and catalytic activity. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one is stable under various conditions, such as pH and temperature. However, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has some limitations, such as its low solubility in water and organic solvents. Additionally, the synthesis of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one is time-consuming and requires specialized equipment.
Zukünftige Richtungen
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has several potential future directions in scientific research. One direction is the development of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one-based fluorescent probes for imaging biological structures, such as mitochondria and lysosomes. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one can be used as a catalyst in other organic reactions, such as the Suzuki-Miyaura coupling reaction. Another direction is the investigation of the mechanism of action of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one, particularly its interactions with cell membranes and proteins. Furthermore, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one can be explored for its potential therapeutic applications, such as in cancer treatment and inflammation.
In conclusion, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one is a heterocyclic organic compound that has shown potential in various scientific research applications, including as a fluorescent probe in biological imaging and as a catalyst in organic reactions. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has various biochemical and physiological effects, such as inhibiting the growth of cancer cells and reducing inflammation and pain. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has advantages and limitations for lab experiments, and its potential future directions in scientific research include the development of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one-based fluorescent probes, investigation of its mechanism of action, and exploration of its potential therapeutic applications.
Synthesemethoden
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one can be synthesized using different methods, including the condensation of 3-methoxyphenylacetic acid with phosgene, followed by cyclization with ammonia. Another method involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride, followed by cyclization with urea. The yield of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one using these methods ranges from 50-70%. However, the synthesis method depends on the desired purity and quantity of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has shown potential in various scientific research applications, including as a fluorescent probe in biological imaging. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has a high quantum yield and emits a green fluorescence when excited with UV light. This property makes it useful in imaging biological structures, such as cell membranes, organelles, and proteins. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been used as a catalyst in organic reactions, such as the Michael addition reaction and the Diels-Alder reaction. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has shown high catalytic activity and selectivity in these reactions.
Eigenschaften
CAS-Nummer |
131882-06-9 |
|---|---|
Produktname |
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one |
Molekularformel |
C11H7Cl2NO3 |
Molekulargewicht |
272.08 g/mol |
IUPAC-Name |
3,5-dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-7-4-2-3-6(5-7)8-9(12)14-10(13)11(15)17-8/h2-5H,1H3 |
InChI-Schlüssel |
SLRTWUHFYLMPBU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
Synonyme |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3-methoxyphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



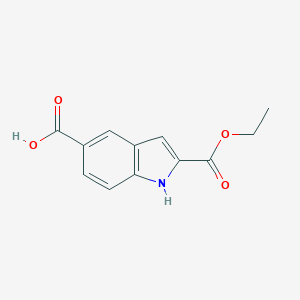



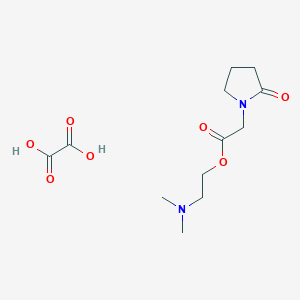
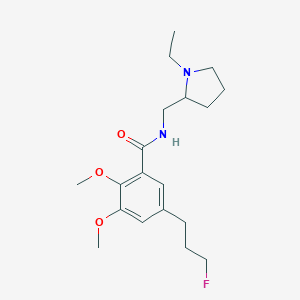
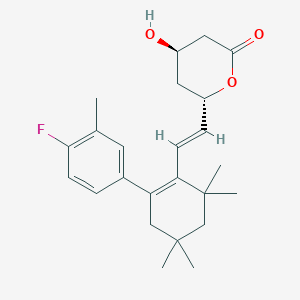

![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)
